8-methoxy-5H-pyrido[3,2-b]indole

Catalog No.
S12351961
CAS No.
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methoxy-5H-pyrido[3,2-b]indole

Product Name

8-methoxy-5H-pyrido[3,2-b]indole

IUPAC Name

8-methoxy-5H-pyrido[3,2-b]indole

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3

InChI Key

TVUHNFXQQPLNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CC=C3

8-Methoxy-5H-pyrido[3,2-b]indole is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused to an indole system. The molecular formula for this compound is C12H10N2O, and it has a molecular weight of approximately 198.22 g/mol. The presence of a methoxy group at the 8-position of the pyrido ring significantly influences its chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and organic materials due to its structural features and reactivity.

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's reactivity.
  • Reduction: Reduction processes can convert ketone groups to alcohols or reduce double bonds, altering the compound's properties.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur, allowing for the replacement of hydrogen atoms or functional groups with other substituents.

These reactions are vital for modifying the compound to create derivatives with enhanced biological activity or different physical properties.

Research indicates that 8-methoxy-5H-pyrido[3,2-b]indole exhibits various biological activities, including:

  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.
  • Antimicrobial Activity: Studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in drug development.
  • Neuroprotective Effects: Preliminary research indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

These activities make 8-methoxy-5H-pyrido[3,2-b]indole a subject of interest in medicinal chemistry and pharmacology .

The synthesis of 8-methoxy-5H-pyrido[3,2-b]indole typically involves several methods:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions to form indole derivatives. The introduction of the methoxy group can be achieved through subsequent methylation reactions.
  • One-Pot Syntheses: Recent advancements have led to one-pot synthetic strategies that streamline the process by combining multiple steps into a single reaction sequence. This approach enhances yield and simplifies purification.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts during synthesis can minimize waste and improve sustainability in producing this compound .

8-Methoxy-5H-pyrido[3,2-b]indole has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for cancer therapies or antimicrobial agents.
  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Chemical Probes: The compound can be used as a chemical probe in biochemical studies to investigate cellular mechanisms and pathways.

These applications highlight its versatility across different fields of research and industry .

Interaction studies involving 8-methoxy-5H-pyrido[3,2-b]indole focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: It has been studied as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Binding: Investigations into its interaction with neurotransmitter receptors suggest potential implications in neuropharmacology.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 8-methoxy-5H-pyrido[3,2-b]indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5H-Pyrido[3,2-b]indoleLacks the methoxy groupServes as a basic structure for modifications
8-Methoxy-2-methyl-5H-pyrido[3,2-b]indoleContains a methyl group instead of methoxyDifferent reactivity due to methyl substitution
1H-Pyrrolo[3,2-b]pyridineContains a pyrrole instead of pyridineExhibits distinct chemical properties

Uniqueness

The uniqueness of 8-methoxy-5H-pyrido[3,2-b]indole lies in its specific functional groups—particularly the methoxy group—which confer distinct chemical reactivity and biological activity compared to its analogs. This feature allows for diverse chemical modifications that enhance its applicability in various fields such as medicinal chemistry and materials science .

Classical Heterocyclic Annulation Approaches

Classical annulation methods remain foundational for constructing the pyridoindole core. The Fischer indole synthesis, a century-old strategy, has been adapted to generate fused indole systems. For instance, Irgashev et al. demonstrated a one-pot Fischer indole synthesis to construct benzothieno[3,2-b]indoles, highlighting the versatility of this approach for related heterocycles. In the case of 8-methoxy-5H-pyrido[3,2-b]indole, a multi-step sequence involving nitration, reduction, and cyclization is often employed.

A representative pathway involves starting with 2-bromoaniline derivatives, which undergo Ullmann-type coupling with methoxy-substituted pyridines. For example, Dong et al. synthesized 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via a four-step process. The initial step utilized acetic acid and sodium nitrite at 0°C to generate a diazonium intermediate, followed by cyclization in dichloromethane. Ruthenium trichloride hydrate catalyzed the oxidation of the tetrahydro intermediate to the aromatic system, achieving an overall yield of 40–60% after sodium borohydride reduction. While robust, these methods often require harsh conditions and exhibit limited functional group tolerance.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of fused heterocycles by enabling milder conditions and improved regiocontrol. Copper-catalyzed double C-N coupling reactions, as reported by Tuan et al., provide efficient access to 5H-pyrido[2′,1:2,3]imidazo[4,5-b]indoles. By reacting 3-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with primary amines in dimethyl sulfoxide (DMSO), the team achieved yields exceeding 75%. This method’s success relies on DMSO’s dual role as a solvent and mild oxidant, stabilizing the Cu(I)/Cu(III) catalytic cycle.

Palladium-mediated strategies also show promise. Sathiyalingam and Roesner developed a metalation/Negishi cross-coupling/SNAr sequence to assemble α- and β-carbolines from fluoropyridines and 2-haloanilines. Directed ortho-lithiation of fluoropyridines followed by zincation and Negishi coupling with 2-bromoanilines yielded biaryl intermediates, which underwent intramolecular nucleophilic aromatic substitution to form the pyridoindole core. This approach achieved yields of 60–85% with excellent regioselectivity, demonstrating the power of transition metals in streamlining synthetic routes.

Regioselective Methoxylation Techniques

Introducing the methoxy group at the 8-position demands precise regiocontrol. Directed ortho-metalation (DoM) strategies, as exemplified by Sathiyalingam’s work, enable selective functionalization. By employing lithium diisopropylamide (LDA) to deprotonate fluoropyridines at –25°C, the team achieved directed lithiation ortho to the fluorine atom, which was subsequently quenched with methyl chloroformate to install the methoxy group.

Alternative approaches leverage protecting group strategies. In the synthesis of 3-methoxy-5-tosyl-5H-pyrido[3,2-b]-indole, the methoxy group was introduced prior to cyclization using methoxy-protected aniline derivatives. Tosyl protection of the indole nitrogen prevented undesired side reactions during Ullmann coupling, enabling regioselective methoxylation in 68% yield. Recent advances in photocatalytic C-H functionalization may further enhance selectivity, though applications to pyridoindoles remain underexplored.

Solid-Phase Synthesis and Combinatorial Optimization

Solid-phase synthesis offers unparalleled advantages for generating diverse pyridoindole libraries. Building on the work of Hutchins et al., who developed resin-bound Pictet-Spengler reactions for β-carbolines, researchers have adapted similar strategies for 8-methoxy-5H-pyrido[3,2-b]indoles. A polystyrene-supported tryptophan derivative can undergo cyclization with methoxy-substituted aldehydes, followed by cleavage with trifluoroacetic acid to yield the target compound.

Combinatorial optimization has been facilitated by Cu-catalyzed coupling reactions. Tuan et al. demonstrated that varying the amine component in double C-N coupling reactions generates structurally diverse imidazo[4,5-b]indoles. By employing 96-well plate formats and automated liquid handling, this method produced >50 analogues with yields consistently above 70%. Such high-throughput approaches enable rapid structure-activity relationship (SAR) studies, though challenges remain in achieving enantioselective control on solid supports.

The pyrido[3,2-b]indole scaffold represents a bicyclic heterocyclic system where strategic substitution patterns significantly influence molecular properties and biological activities [1] [2]. Position-specific modifications within this core structure demonstrate distinct electronic and steric characteristics that govern structure-activity relationships.

The 8-position in the pyrido[3,2-b]indole framework exhibits particularly favorable characteristics for methoxy substitution [3]. This position corresponds to the benzene ring portion of the indole moiety, where electron-donating substituents can effectively participate in resonance stabilization . Research has demonstrated that the 8-methoxy derivative maintains excellent molecular planarity, with the methoxy group adopting a coplanar orientation relative to the heterocyclic core [3] [5].

Comparative studies of position-specific substitution reveal that the 6-position also demonstrates high potential for methoxy incorporation [8] [13]. The 6-methoxy-9H-pyrido[3,4-b]indole derivative has shown enhanced potency in biological assays, attributed to strong electron-donating effects and optimal resonance contribution [8] [13]. In contrast, the 7-position exhibits moderate accessibility for substitution, with slightly elevated steric hindrance due to proximity to adjacent hydrogen atoms [6] [8].

PositionSubstitution AccessibilityElectronic ActivationResonance ContributionSteric Hindrance
6Moderate-HighStrongHighLow
7ModerateModerateModerateMedium
8HighStrongHighLow
9ModerateWeakLowMedium

The nitrogen positions within the pyrido[3,2-b]indole system present distinct functionalization opportunities [38] [39]. The indole nitrogen (N5) serves as a highly nucleophilic center readily available for alkylation and acylation reactions [39] [40]. Conversely, the pyridine nitrogen (N1) remains embedded within the ring system, presenting limited direct substitution options but serving as a coordination site for metal complexation [38] [40].

Electronic Effects of Methoxy Group Orientation

The methoxy substituent at the 8-position exerts significant electronic influence through both resonance and inductive mechanisms [27] [28]. The oxygen atom's lone pairs effectively delocalize into the conjugated aromatic system, providing strong electron-donating character through resonance stabilization [27] [29]. This resonance contribution substantially outweighs the weak electron-withdrawing inductive effect of the electronegative oxygen atom [28] [29].

Computational studies reveal that the methoxy group preferentially adopts a coplanar conformation with the pyrido[3,2-b]indole core, optimizing orbital overlap for maximum resonance stabilization [52] [53]. The preferred dihedral angle ranges from 0-10 degrees, ensuring effective π-electron delocalization throughout the extended conjugated system [52] [54]. This planar arrangement enhances the overall molecular dipole moment, increasing from approximately 2-3 Debye in the unsubstituted compound to 3-4 Debye in the 8-methoxy derivative [1] [2].

The electronic effects manifest in measurable changes to frontier molecular orbitals [34] [35]. The highest occupied molecular orbital energy increases by 0.2-0.4 electron volts due to enhanced electron density, while the lowest unoccupied molecular orbital experiences a smaller elevation of 0.1-0.2 electron volts [34] [35]. This differential change results in a net reduction of the energy gap by 0.1-0.2 electron volts, indicating enhanced electronic polarizability [34] [35].

Electronic PropertyUnsubstituted Core8-Methoxy DerivativeChange
Dipole Moment2-3 D3-4 D+1 to +2 D
HOMO EnergyReferenceElevated+0.2 to +0.4 eV
LUMO EnergyReferenceSlightly Elevated+0.1 to +0.2 eV
Energy GapReferenceReduced-0.1 to -0.2 eV

The methoxy group's electronic influence extends beyond simple electron donation, affecting hydrogen bonding capabilities and intermolecular interactions [46] [51]. The oxygen atom serves as a hydrogen bond acceptor, complementing the NH donor functionality of the indole nitrogen [46] [51]. This dual hydrogen bonding capacity enhances crystalline packing interactions and influences solubility characteristics in polar solvents [6] [51].

Comparative Analysis of [3,2-b] vs. [4,3-b] Isomeric Systems

The structural isomerism between pyrido[3,2-b]indole and pyrido[4,3-b]indole systems creates fundamental differences in electronic distribution and biological activities [6] [20]. The [3,2-b] fusion pattern, characteristic of delta-carboline derivatives, positions the pyridine nitrogen at a different location relative to the [4,3-b] gamma-carboline isomers [12] [25].

Pyrido[3,2-b]indole (delta-carboline) exhibits distinct electronic characteristics compared to its pyrido[4,3-b]indole (gamma-carboline) counterpart [12] [25]. The [3,2-b] fusion pattern creates a different π-electron distribution throughout the bicyclic system, influencing both chemical reactivity and biological target interactions [20] [24]. Research indicates that delta-carboline derivatives demonstrate varied activity profiles across different biological assays [25] [44].

The gamma-carboline system (pyrido[4,3-b]indole) has received extensive investigation for cystic fibrosis transmembrane conductance regulator modulation [6] [10]. Studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives reveal potent activity with specific structure-activity relationships [10] [45]. The 6-methoxy substitution in gamma-carbolines demonstrates exceptional potency, with inhibitory concentrations in the nanomolar range [8] [10].

Isomeric SystemCommon NameRing FusionElectronic DistributionBiological Activity
Pyrido[3,2-b]indoleDelta-carboline[3,2-b] patternDistinct π-systemVaried profiles
Pyrido[4,3-b]indoleGamma-carboline[4,3-b] patternDifferent π-systemCFTR modulation

Synthetic accessibility differs significantly between the two isomeric systems [14] [21]. Pyrido[4,3-b]indole derivatives benefit from well-established synthetic methodologies, including iron-catalyzed protocols for controllable synthesis [5] [14]. The [3,2-b] isomers require more specialized synthetic approaches, though recent advances in cycloisomerization reactions have improved accessibility [26] [53].

The metabolic stability profiles of the two isomeric systems show distinct patterns [6] [32]. Hydrogenated pyrido[4,3-b]indole derivatives with methoxy substitution demonstrate enhanced metabolic stability, particularly when combined with fluorine incorporation [6] [32]. The [3,2-b] isomers exhibit different metabolic pathways, potentially offering advantages for specific therapeutic applications [32] [44].

Steric Considerations in N-Heterocyclic Functionalization

Steric factors play crucial roles in determining the functionalization patterns and conformational preferences of pyrido[3,2-b]indole derivatives [36] [38]. The three-dimensional arrangement of substituents around the bicyclic core significantly influences both synthetic accessibility and biological activity [38] [42].

The indole nitrogen (N5) represents the most sterically accessible functionalization site within the pyrido[3,2-b]indole framework [39] [42]. This position exhibits minimal steric hindrance, allowing for straightforward alkylation and acylation reactions [39] [41]. The nucleophilic character of this nitrogen facilitates diverse functionalization strategies while maintaining favorable molecular geometries [39] [40].

Substitution at carbon positions demonstrates varying degrees of steric accessibility [42] [53]. The 8-position benefits from location on the exposed benzene ring, providing excellent access for electrophilic substitution reactions [42] [54]. The 6-position exhibits moderate steric accessibility, though careful consideration of neighboring group interactions becomes necessary [51] [53]. Position 7 experiences elevated steric hindrance due to proximity to adjacent substituents, requiring more forcing reaction conditions [41] [42].

Substitution SiteSteric AccessibilitySubstitution TypeHindrance Level
N5 (Indole)HighNucleophilicLow
N1 (Pyridine)LowCoordinationHigh
C6ModerateElectrophilicMedium
C7ModerateElectrophilicMedium-High
C8HighElectrophilicLow-Medium

Conformational analysis reveals that methoxy substituents preferentially adopt coplanar orientations to minimize steric interactions while maximizing electronic stabilization [52] [53]. The methyl portion of the methoxy group requires careful positioning to avoid unfavorable contacts with neighboring atoms [33] [52]. Computational studies demonstrate that deviations from planarity significantly destabilize the system due to disrupted resonance interactions [33] [53].

The steric environment around functionalized nitrogen atoms significantly influences the regioselectivity of subsequent chemical transformations [36] [38]. N-heterocyclic carbene ligand studies demonstrate that steric bulkiness affects reaction pathways and product distributions [36] [43]. The anisotropic nature of steric effects in these systems requires detailed analysis of substituent orientations and conformational preferences [38] [43].

Radical Scavenging Pathways in Antioxidant Action

Insertion of a methoxy substituent at position 8 enhances electron donation into the bicyclic π-system, lowers the bond-dissociation energy of the indolic N–H bond and stabilises the N-centred radical that arises after hydrogen transfer. Kinetic studies carried out with hydroxyl radicals generated by the iron-hydrogen peroxide Fenton system showed that the compound scavenges these radicals by both sequential proton-loss electron-transfer and direct hydrogen-atom-transfer pathways. The second-order rate constant determined by competition with deoxyribose was 8.2 × 10⁹ L mol⁻¹ s⁻¹, an order of magnitude higher than the parent unsubstituted pyridoindole [1].

In an azobis(2-amidinopropane) hydrochloride driven oxidation model, eight micromolar 8-methoxy-5H-pyrido[3,2-b]indole reduced the oxidation rate of dihydrorhodamine 123 by sixty-five per cent, whereas the non-methoxylated analogue required thirty-two micromolar to achieve the same protection [2]. Electron spin-resonance measurements confirmed rapid disappearance of both alkoxyl and peroxyl radical signals, indicating efficient interception before propagation steps commence.

Radical speciesFifty per cent inhibitory concentration (µmol L⁻¹)Second-order rate constant (L mol⁻¹ s⁻¹)Reference
Hydroxyl radical22 ± 38.2 × 10⁹ [1]
Alkoxyl radical (tert-butoxyl)17 ± 26.4 × 10⁹ [2]
Peroxyl radical (azobis initiator)9 ± 15.1 × 10⁸ [2]

The superior kinetics relative to norharman (nineteen per cent slower) and harman (forty-two per cent slower) demonstrate the crucial role of the para-oriented methoxy substituent for radical stabilisation [1].

Allosteric Modulation of Enzymatic Targets

Docking and isothermal titration studies have revealed that 8-methoxy-5H-pyrido[3,2-b]indole binds within the hydrophobic entrance cavity of human monoamine oxidase type A but positions its methoxy group in a secondary pocket that is unoccupied by the natural substrate serotonin. The interaction network involves π-stacking with tyrosine-four-hundred-and-seven and hydrogen donation from the indolic nitrogen to a structured water molecule that bridges to the flavin cofactor. Molecular dynamics show that occupation of this pocket induces a six-degree rigid-body rotation of the FAD isoalloxazine ring, a motion previously associated with negative cooperativity in this enzyme [3].

Steady-state inhibition constants obtained with purified human monoamine oxidase type A are listed below.

CompoundStructural featureMode of interactionSteady-state inhibition constant (nM)Reference
8-methoxy-5H-pyrido[3,2-b]indolesingle methoxymixed allosteric-competitive8.1 ± 0.6 (predicted), 12.4 ± 1.1 (experimental) [3]
1-trifluorobutyloxy-8-methoxy-β-carbolineextended hydrophobecompetitive3.6 ± 0.2 [4]
6-methoxy-1,2,3,4-tetrahydro-β-carbolinepartially saturatedreversible, time-dependent1600 ± 120 [5]

The pronounced gain in affinity after O-alkyl elongation indicates that the allosteric pocket can accommodate additional lipophilic volume without steric penalty, offering a route for potency optimisation.

Beyond monoamine oxidase, 8-methoxy-5H-pyrido[3,2-b]indole inhibits human carbonic anhydrase isoform II with a fifty per cent inhibitory concentration of 8.1 µmol L⁻¹ through non-classical anchoring at the rim of the catalytic zinc site rather than by direct zinc coordination [6]. This remote binding displaces the catalytic histidine tautomeric shuttle, illustrating a second example of allosteric interference.

Impact on Cellular Redox Signalling Networks

In murine RAW‐two-hundred-and-sixty-four point seven macrophages stimulated with lipopolysaccharide and phorbol ester, twenty micromolar 8-methoxy-5H-pyrido[3,2-b]indole lowered intracellular reactive oxygen species measured with dichlorofluorescein diacetate by forty-five per cent and suppressed accumulated nitrite, a proxy for inducible nitric-oxide synthase activity, by fifty per cent within sixteen hours [2]. The magnitude of suppression exceeded that of the parent unsubstituted pyridoindole by a factor of three.

Electrophilic stress assays in primary rat hippocampal slices subjected to six minutes of hypoxia–low glucose revealed that one micromolar compound permitted eighty per cent recovery of excitatory post-synaptic potentials compared with thirty-five per cent in untreated tissue, pointing to preservation of redox-sensitive synaptic processes [11]. Parallel experiments in isolated rat aorta from streptozotocin-induced diabetic animals showed normalisation of nitrotyrosine accumulation and restoration of endothelium-dependent relaxation after five months of oral administration at ten milligrams per kilogram, indicating long-term re-equilibration of vascular redox balance [12].

Experimental systemMeasured variableConcentration of compoundEffect relative to controlReference
RAW-two-hundred-and-sixty-four point seven macrophagesReactive oxygen species fluorescence20 µmol L⁻¹–45% [2]
RAW-two-hundred-and-sixty-four point seven macrophagesNitrite accumulation20 µmol L⁻¹–50% [2]
Rat hippocampal slice hypoxia modelRecovery of synaptic transmission1 µmol L⁻¹+45 percentage points [11]
Diabetic rat thoracic aortaNitrotyrosine immunoreactivity after twenty weeks10 mg kg⁻¹ day⁻¹ (oral)–60% [12]

Collectively, these findings show that the methoxy-substituted pyridoindole attenuates reactive oxygen and nitrogen species generation, modulates key redox-sensitive enzymes and preserves signal transduction pathways that are otherwise compromised during oxidative stress.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.079312947 g/mol

Monoisotopic Mass

198.079312947 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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